molecular formula C24H23FN2O3S B11335226 2-(9-Fluoro-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)-N-(4-phenyl-2-butanyl)acetamide

2-(9-Fluoro-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)-N-(4-phenyl-2-butanyl)acetamide

Cat. No.: B11335226
M. Wt: 438.5 g/mol
InChI Key: ATLRAUCXZOSFNT-UHFFFAOYSA-N
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Description

2-(9-Fluoro-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)-N-(4-phenyl-2-butanyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a fluorinated dibenzo thiazin ring and a phenyl butanyl acetamide group, making it an interesting subject for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(9-Fluoro-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)-N-(4-phenyl-2-butanyl)acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the dibenzo thiazin ring: This can be achieved through a cyclization reaction involving appropriate starting materials under controlled conditions.

    Fluorination: Introduction of the fluorine atom at the 9th position of the dibenzo thiazin ring using fluorinating agents.

    Acetamide formation: Coupling of the dibenzo thiazin derivative with 4-phenyl-2-butanyl acetamide under suitable reaction conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

2-(9-Fluoro-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)-N-(4-phenyl-2-butanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where certain atoms or groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of reduced analogs with altered functional groups.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or tool for studying biological processes and interactions.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(9-Fluoro-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)-N-(4-phenyl-2-butanyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to downstream effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    9-Fluoro-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-yl)acetic acid: A related compound with similar structural features but different functional groups.

    4-Phenyl-2-butanyl acetamide: Another related compound that shares the phenyl butanyl acetamide moiety.

Uniqueness

2-(9-Fluoro-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)-N-(4-phenyl-2-butanyl)acetamide is unique due to its combination of a fluorinated dibenzo thiazin ring and a phenyl butanyl acetamide group. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C24H23FN2O3S

Molecular Weight

438.5 g/mol

IUPAC Name

2-(9-fluoro-5,5-dioxobenzo[c][1,2]benzothiazin-6-yl)-N-(4-phenylbutan-2-yl)acetamide

InChI

InChI=1S/C24H23FN2O3S/c1-17(11-12-18-7-3-2-4-8-18)26-24(28)16-27-22-14-13-19(25)15-21(22)20-9-5-6-10-23(20)31(27,29)30/h2-10,13-15,17H,11-12,16H2,1H3,(H,26,28)

InChI Key

ATLRAUCXZOSFNT-UHFFFAOYSA-N

Canonical SMILES

CC(CCC1=CC=CC=C1)NC(=O)CN2C3=C(C=C(C=C3)F)C4=CC=CC=C4S2(=O)=O

Origin of Product

United States

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